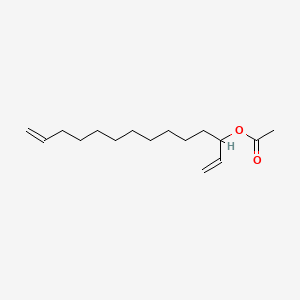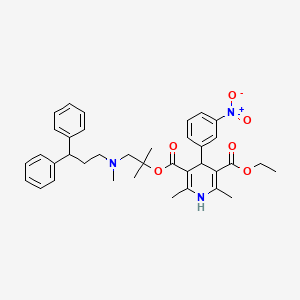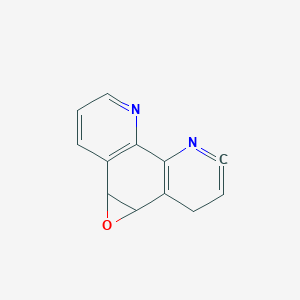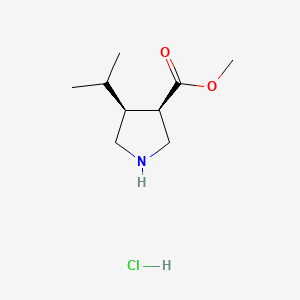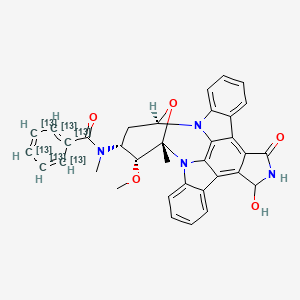
3-Hydroxy Midostaurin-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy Midostaurin-13C6 is a labeled analogue of Midostaurin, a compound known for its inhibitory effects on various kinases. . This compound is primarily used in scientific research for its stable isotopic labeling, which aids in various analytical and experimental applications.
Vorbereitungsmethoden
The synthesis of 3-Hydroxy Midostaurin-13C6 involves multiple steps, starting from the parent compound Midostaurin. The synthetic route typically includes the introduction of the hydroxy group at the 3-position and the incorporation of the 13C6 label. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. Industrial production methods focus on optimizing yield and purity, often employing high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Analyse Chemischer Reaktionen
3-Hydroxy Midostaurin-13C6 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy Midostaurin-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies involving kinase inhibition and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in treating conditions like acute myeloid leukemia (AML) and systemic mastocytosis.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
The mechanism of action of 3-Hydroxy Midostaurin-13C6 involves the inhibition of multiple receptor tyrosine kinases. The compound and its metabolites inhibit the activity of protein kinase C alpha (PKCalpha), vascular endothelial growth factor receptor 2 (VEGFR2), KIT, platelet-derived growth factor receptor (PDGFR), and wild-type or mutant FLT3 tyrosine kinases. This inhibition leads to the disruption of signaling pathways that are crucial for cell proliferation and survival, thereby inducing apoptosis in target cells .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy Midostaurin-13C6 is unique due to its stable isotopic labeling, which makes it particularly useful in analytical applications. Similar compounds include:
Midostaurin: The parent compound, known for its kinase inhibitory properties.
O-Desmethyl Midostaurin-13C6: Another labeled analogue with similar applications.
CGP52421: A metabolite of Midostaurin with inhibitory effects on FLT3 autophosphorylation
These compounds share similar mechanisms of action but differ in their specific applications and labeling, which provide unique advantages in various research contexts.
Eigenschaften
Molekularformel |
C35H30N4O5 |
|---|---|
Molekulargewicht |
592.6 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,6R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methyl(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide |
InChI |
InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33?,35+/m1/s1/i4+1,5+1,6+1,11+1,12+1,18+1 |
InChI-Schlüssel |
ZZSBPGIGIUFJRA-VFAASCIPSA-N |
Isomerische SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)[13C]9=[13CH][13CH]=[13CH][13CH]=[13CH]9)OC |
Kanonische SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one](/img/structure/B13838467.png)
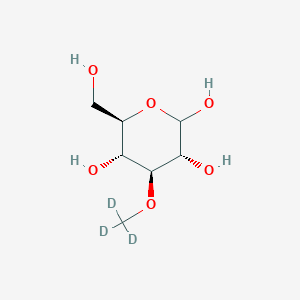
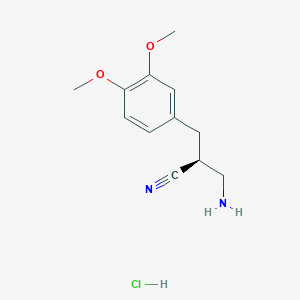
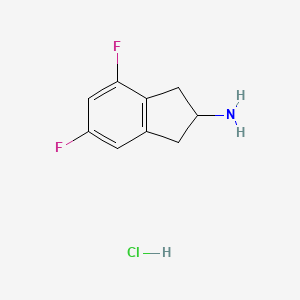
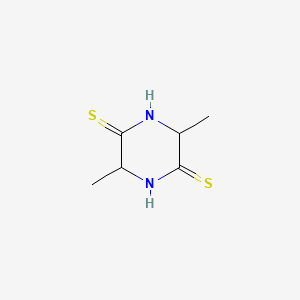
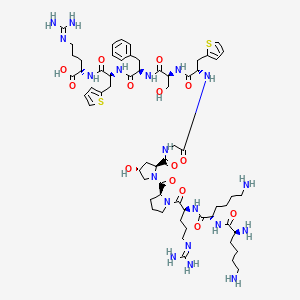
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)

![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
